molecular formula C18H9BrN4O6 B4914180 5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione

5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione

Cat. No.: B4914180
M. Wt: 457.2 g/mol
InChI Key: MFTJSJGKJJLOAO-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes a bromine atom, two nitro groups, and an isoindole-1,3-dione core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to reduce the nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the bromine position .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromo-2-(2,4-dinitroanilino)benzo[f]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrN4O6/c19-14-3-1-2-9-6-12-13(8-11(9)14)18(25)21(17(12)24)20-15-5-4-10(22(26)27)7-16(15)23(28)29/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTJSJGKJJLOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=C2C(=C1)Br)C(=O)N(C3=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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